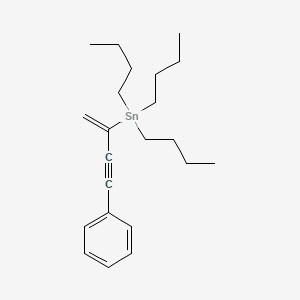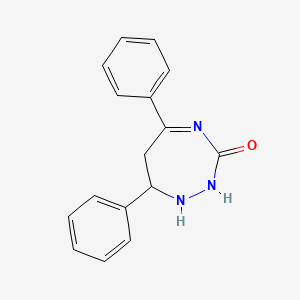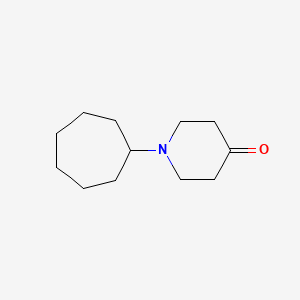![molecular formula C10H7BrN2O B12608171 3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one CAS No. 918331-13-2](/img/structure/B12608171.png)
3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one is a heterocyclic compound that features a bromine atom and a methyl group attached to a pyrrolo[2,3-b]pyrrolizinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves the bromination of a precursor pyrrolo[2,3-b]pyrrolizinone compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
化学反応の分析
Types of Reactions
3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyrrolizinones, while coupling reactions can produce biaryl or heteroaryl derivatives.
科学的研究の応用
3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
3-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated heterocyclic compound with similar structural features.
3-Bromo-7-azaindole: A related compound with a bromine atom and an azaindole core.
Uniqueness
3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one is unique due to the presence of both a bromine atom and a methyl group on the pyrrolo[2,3-b]pyrrolizinone core
特性
CAS番号 |
918331-13-2 |
|---|---|
分子式 |
C10H7BrN2O |
分子量 |
251.08 g/mol |
IUPAC名 |
3-bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C10H7BrN2O/c1-12-5-6(11)8-9(12)10(14)7-3-2-4-13(7)8/h2-5H,1H3 |
InChIキー |
MTZJNFXUBRLMIA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C(=O)C3=CC=CN32)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608090.png)
![(10E)-10-[(2,6-Dimethylphenyl)imino]phenanthren-9(10H)-one](/img/structure/B12608094.png)
![[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B12608100.png)
![1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B12608106.png)
![1-[2-(4-Methoxyphenyl)-1-phenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B12608114.png)


![Naphthalene, 2-[(4-bromophenyl)sulfonyl]-](/img/structure/B12608125.png)
![Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-](/img/structure/B12608139.png)


![N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608166.png)

![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
